
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide, also known as EHPQMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. EHPQMB is a synthetic compound that was first synthesized in 2008. Since then, it has been studied extensively for its potential use in various applications, including as an anti-cancer agent, as a fluorescent probe, and as a potential therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation is a hallmark of many types of cancer. By inhibiting this pathway, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide may be able to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research on N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide. One area of interest is the development of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide derivatives with improved solubility and bioavailability. Another area of interest is the use of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide as a fluorescent probe for imaging applications. Finally, further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide involves the reaction of 4-ethoxybenzoyl chloride with 2-hydroxy-3-aminomethylquinoline in the presence of a base. The resulting product is then treated with butyric anhydride to yield N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide. The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is a multi-step process that requires careful attention to detail to ensure the purity of the final product.
Scientific Research Applications
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been the subject of scientific research due to its potential applications in various fields. One of the most promising areas of research for N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is its use as an anti-cancer agent. Studies have shown that N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has also been shown to induce apoptosis, or cell death, in cancer cells.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-7-21(25)24(18-10-12-19(13-11-18)27-4-2)15-17-14-16-8-5-6-9-20(16)23-22(17)26/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYROAJZYPAZDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7714347.png)



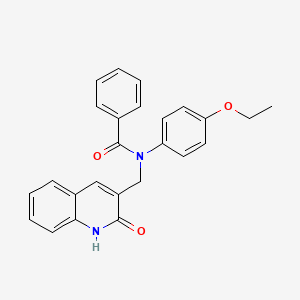
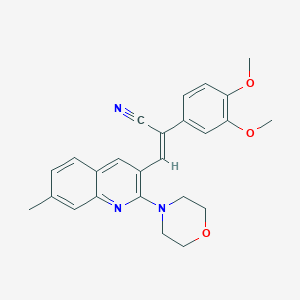
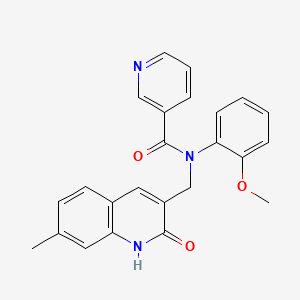
![N-(4-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714402.png)
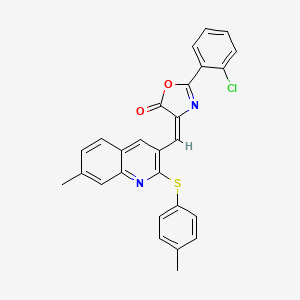
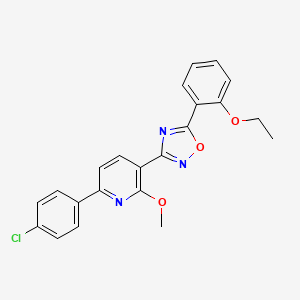
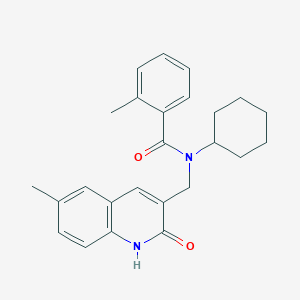
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
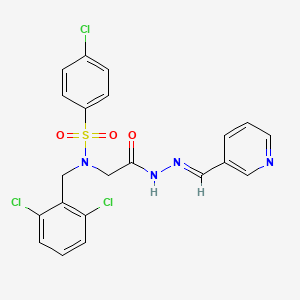
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)